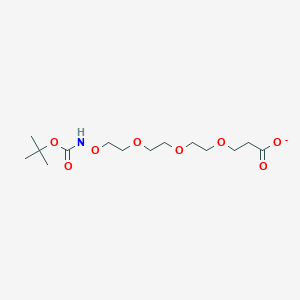

3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester

Description

3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester (CAS: 756525-91-4) is a polyether-aza compound featuring a 15-carbon backbone interspersed with four ether oxygen atoms (3,6,9,12-positions) and one nitrogen atom (2-position). The terminal carboxylic acid group is protected as a tert-butyl ester, enhancing its stability for synthetic applications. This compound is primarily utilized as a functional linker or crosslinking agent in peptide synthesis and polymer chemistry due to its amphiphilic structure and compatibility with Boc (tert-butoxycarbonyl) protection strategies .

Properties

Molecular Formula |

C14H26NO8- |

|---|---|

Molecular Weight |

336.36 g/mol |

IUPAC Name |

3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)/p-1 |

InChI Key |

FRMJMYYWQYLTQT-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-Aminooxy-PEG3-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe terminal carboxylic acid is then introduced to complete the synthesis .

Industrial Production Methods

In industrial settings, the production of t-Boc-Aminooxy-PEG3-acid involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-PEG3-acid undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds

Deprotection Reactions: The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group

Common Reagents and Conditions

Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate the carboxylic acid for amide bond formation

Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group

Major Products Formed

The major products formed from these reactions include amide-linked conjugates and free aminooxy-PEG derivatives .

Scientific Research Applications

t-Boc-Aminooxy-PEG3-acid has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates

Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability

Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents

Industry: Utilized in the development of advanced materials and coatings with improved properties

Mechanism of Action

The mechanism of action of t-Boc-Aminooxy-PEG3-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the activation of the terminal carboxylic acid using reagents such as EDC or HATU. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |

|---|---|---|---|---|

| Target Compound (756525-91-4) | C17H33NO8 | 379.45 | Tetraoxa, aza, tert-butyl ester | Crosslinking, peptide synthesis |

| 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, 1,1-dimethylethyl ester (194920-62-2) | C15H32N2O5 | 320.42 | Trioxa, aza, tert-butyl ester, amino | Drug conjugation, bioconjugation |

| 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester (250612-31-8) | C19H35N2O8 | 419.49 | Trioxa, diaza, oxo, tert-butyl ester | Advanced polymer crosslinking |

| 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid 1-(1,1-dimethylethyl) ester (30953) | C19H35NO9 | 421.49 | Tetraoxa, aza, tert-butyl ester | Long-chain linker synthesis |

Key Observations:

Chain Length and Ether Density: The target compound (15-carbon chain, 4 ether oxygens) offers a balance between hydrophilicity and chain flexibility, whereas the heptadecane analog (CAS 30953) has a longer chain (17 carbons) with similar ether density, increasing its solubility in polar solvents . The trioxa compound (CAS 194920-62-2) has fewer ether oxygens, reducing its hydrophilicity but introducing an amino group for nucleophilic reactivity .

Functional Group Variations: The amino group in CAS 194920-62-2 enables direct conjugation with carboxylic acids or carbonyl groups, making it ideal for bioconjugation . The diaza-oxo compound (CAS 250612-31-8) contains two nitrogen atoms and a ketone, broadening its utility in forming Schiff bases or participating in redox reactions .

Molecular Weight and Steric Effects :

- The tert-butyl ester in all compounds provides steric protection, but the higher molecular weight of the diaza-oxo derivative (419.49 vs. 379.45) may limit its diffusion efficiency in dense polymer matrices .

Purity and Commercial Availability

- The target compound and its analogs are typically available at ≥97% purity, with production scales ranging from 100 kg/year (CAS 194920-62-2) to custom syntheses for specialized derivatives .

Biological Activity

3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester (CAS No. 1807512-44-2) is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its properties and effects.

Molecular Characteristics

- Molecular Formula : C18H35NO8

- Molecular Weight : 393.47 g/mol

- InChI : InChI=1S/C18H35NO8/c1-17(2,3)26-15(20)7-8-22-9-10-23-11-12-24-13-14-25-19-16(21)27-18(4,5)6/h7-14H2,1-6H3,(H,19,21)

The compound features multiple ether linkages and an amide functional group, contributing to its hydrophilic nature and potential interactions with biological systems.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H35NO8 |

| Molecular Weight | 393.47 g/mol |

| Solubility | Soluble in water |

| LogP (octanol-water) | -0.5 |

The biological activity of 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid is primarily attributed to its ability to interact with various biological targets. The compound may act as a modulator of enzymatic activity and cellular signaling pathways due to its structural features that allow it to fit into specific binding sites.

Pharmacological Effects

Research has indicated several potential pharmacological effects:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against certain bacterial strains.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of 3,6,9,12-Tetraoxa-2-azapentadecanedioic acid demonstrated that it effectively scavenged free radicals in vitro. The results showed a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls. This suggests a potential therapeutic application in inflammatory diseases.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.